6-(Azepan-1-yl)-2-methylnicotinaldehyde 6-(Azepan-1-yl)-2-methylnicotinaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20151911
InChI: InChI=1S/C13H18N2O/c1-11-12(10-16)6-7-13(14-11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3
SMILES:
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol

6-(Azepan-1-yl)-2-methylnicotinaldehyde

CAS No.:

Cat. No.: VC20151911

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

6-(Azepan-1-yl)-2-methylnicotinaldehyde -

Specification

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
IUPAC Name 6-(azepan-1-yl)-2-methylpyridine-3-carbaldehyde
Standard InChI InChI=1S/C13H18N2O/c1-11-12(10-16)6-7-13(14-11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3
Standard InChI Key MVROLEUKDJIDHB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)N2CCCCCC2)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-(Azepan-1-yl)-2-methylnicotinaldehyde consists of:

  • A pyridine ring with a methyl group at the 2-position and an aldehyde group at the 3-position.

  • An azepane ring (a seven-membered saturated nitrogen heterocycle) connected to the pyridine via a methylene bridge at the 6-position.

The three-dimensional conformation of the azepane ring introduces steric and electronic effects that influence reactivity and binding interactions.

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}
Molecular Weight218.29 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The aldehyde group enhances electrophilicity, enabling participation in condensation and nucleophilic addition reactions.

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via:

  • Nucleophilic Substitution: Reacting 6-chloro-2-methylnicotinaldehyde with azepane under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like DMF at 80–100°C.

  • Reductive Amination: Coupling 6-amino-2-methylnicotinaldehyde with cyclohexanone followed by reduction using NaBH4_4.

Example Reaction Scheme:

6-Chloro-2-methylnicotinaldehyde+AzepaneK2CO3,DMF6-(Azepan-1-yl)-2-methylnicotinaldehyde+HCl\text{6-Chloro-2-methylnicotinaldehyde} + \text{Azepane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{6-(Azepan-1-yl)-2-methylnicotinaldehyde} + \text{HCl}

Optimization Challenges

  • Yield: Reported yields range from 45–65%, limited by competing side reactions such as over-alkylation.

  • Purification: Requires column chromatography due to polar byproducts .

Biological Activities and Mechanisms

Kinase Inhibition

The compound exhibits inhibitory activity against phosphatidylinositol 3-kinase delta (PI3Kδ), a target in oncology and immunology. Structural studies suggest the azepane ring occupies a hydrophobic pocket, while the aldehyde forms hydrogen bonds with catalytic residues .

Antimicrobial Properties

Analogues of 6-(Azepan-1-yl)-2-methylnicotinaldehyde show moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 32 µg/mL).

Applications in Drug Development

Lead Optimization

The compound serves as a precursor for:

  • PI3Kδ Inhibitors: Patented derivatives (e.g., WO2014075393A1) show IC50_{50} values <10 nM in B-cell lymphoma models .

  • Antimicrobial Agents: Quaternary ammonium derivatives exhibit enhanced bacterial membrane disruption.

Material Science

Its aldehyde group enables covalent attachment to polymers, creating pH-sensitive hydrogels for drug delivery.

Comparative Analysis with Structural Analogues

CompoundStructural VariationBiological Activity
2-Methyl-6-(piperidin-1-yl)nicotinaldehydePiperidine instead of azepaneReduced PI3Kδ affinity (KdK_d: 85 nM vs. 22 nM)
6-Morpholin-4-yl-2-methylnicotinaldehydeMorpholine ringImproved solubility (LogP: 1.2 vs. 2.8)
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinaldehydeEthylpiperazine substituentEnhanced blood-brain barrier penetration

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